molecular formula C20H19N3O2 B3833416 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide

3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide

Cat. No. B3833416
M. Wt: 333.4 g/mol
InChI Key: JACZASUELLOQBX-OGGKTOENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide, also known as OPB-9195, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide involves the inhibition of the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), which is involved in the biosynthesis of cholesterol. By inhibiting HMGCR, 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide reduces the production of cholesterol in cells, leading to a decrease in cell proliferation and an increase in apoptosis.

Biochemical And Physiological Effects

In addition to its effects on cancer cells, 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide has been shown to have other biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as improve insulin sensitivity and glucose metabolism. Additionally, 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide in lab experiments is its specificity for HMGCR, which allows for targeted inhibition of cholesterol biosynthesis. However, one limitation is that 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide may have off-target effects on other enzymes, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for the study of 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide. One area of interest is the development of more potent and selective HMGCR inhibitors based on the structure of 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide. Additionally, further research is needed to explore the potential applications of 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide in the treatment of neurodegenerative diseases and other conditions. Finally, the safety and toxicity of 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide need to be further investigated before it can be considered for clinical use.

Scientific Research Applications

3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide has been studied for its potential use in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-(2-oxo-1-pyrrolidinyl)-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

3-(2-oxopyrrolidin-1-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-19-12-6-14-23(19)18-11-4-10-17(15-18)20(25)22-21-13-5-9-16-7-2-1-3-8-16/h1-5,7-11,13,15H,6,12,14H2,(H,22,25)/b9-5+,21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACZASUELLOQBX-OGGKTOENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)NN=CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxopyrrolidin-1-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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